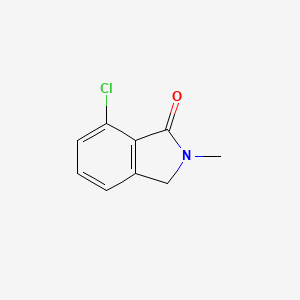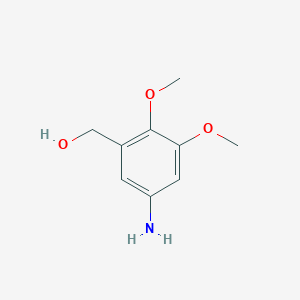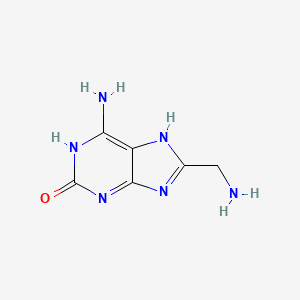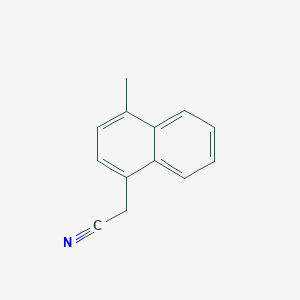
N-(Octahydro-1H-inden-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Octahidro-1H-inden-5-il)acetamida es un compuesto químico con una estructura única que incluye un grupo octahidro-indenilo unido a una porción de acetamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(Octahidro-1H-inden-5-il)acetamida generalmente implica la reacción de octahidro-1H-indeno con anhídrido acético en presencia de un catalizador. Las condiciones de reacción a menudo incluyen temperaturas elevadas y una atmósfera inerte para evitar la oxidación. El proceso se puede resumir de la siguiente manera:
Reactivos: Octahidro-1H-indeno y anhídrido acético.
Catalizador: Catalizador ácido como ácido sulfúrico.
Condiciones: Temperatura elevada (alrededor de 80-100 °C) y atmósfera inerte (por ejemplo, nitrógeno).
Métodos de producción industrial
En entornos industriales, la producción de N-(Octahidro-1H-inden-5-il)acetamida puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados permite un control preciso sobre las condiciones de reacción, lo que lleva a una mayor eficiencia y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(Octahidro-1H-inden-5-il)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su amina correspondiente.
Sustitución: N-(Octahidro-1H-inden-5-il)acetamida puede participar en reacciones de sustitución nucleofílica, donde el grupo acetamida es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como aminas o alcoholes se pueden utilizar en reacciones de sustitución en condiciones básicas o ácidas.
Productos principales
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de acetamidas sustituidas.
Aplicaciones Científicas De Investigación
N-(Octahidro-1H-inden-5-il)acetamida
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C11H19NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h9-11H,2-7H2,1H3,(H,12,13) |
Clave InChI |
ANSNZWHVXCIGJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC2CCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)





![2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one](/img/structure/B11909235.png)

![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)


![5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11909263.png)
